molecular formula C30H33N3O4 B14953051 1-[2-(diethylamino)ethyl]-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14953051
M. Wt: 499.6 g/mol
InChI Key: BPKZTSXFYURBBF-SGEDCAFJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolidone ring, a pyridine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The key steps include:

    Formation of the Pyrrolidone Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Pyridine Ring: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine moiety.

    Functional Group Modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and hydroxylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are commonly employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. These targets could include:

    Neurotransmitter Receptors: The compound may bind to receptors in the brain, modulating their activity and affecting neurotransmission.

    Enzymes: It could inhibit or activate specific enzymes, altering metabolic pathways.

    Ion Channels: The compound may interact with ion channels, affecting ion flow and cellular excitability.

Comparison with Similar Compounds

Similar Compounds

  • **1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE shares similarities with other pyrrolidone and pyridine-containing compounds.
  • N-Methylpyrrolidone (NMP): A common solvent with a pyrrolidone ring.

    Pyridine Derivatives: Compounds like nicotinamide, which also contain a pyridine ring.

Uniqueness

The uniqueness of 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its combination of functional groups and rings, which confer specific chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C30H33N3O4

Molecular Weight

499.6 g/mol

IUPAC Name

(4Z)-1-[2-(diethylamino)ethyl]-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C30H33N3O4/c1-4-32(5-2)17-18-33-27(23-13-15-31-16-14-23)26(29(35)30(33)36)28(34)24-9-11-25(12-10-24)37-20-22-8-6-7-21(3)19-22/h6-16,19,27,34H,4-5,17-18,20H2,1-3H3/b28-26-

InChI Key

BPKZTSXFYURBBF-SGEDCAFJSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(\C2=CC=C(C=C2)OCC3=CC=CC(=C3)C)/O)/C(=O)C1=O)C4=CC=NC=C4

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)OCC3=CC=CC(=C3)C)O)C(=O)C1=O)C4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.